molecular formula C12H18O5 B2553996 ethyl 2-[(1R,2R,4R,6R)-8,8-dimethyl-3,7,9-trioxatricyclo[4.3.0.02,4]nonan-2-yl]acetate CAS No. 148811-50-1

ethyl 2-[(1R,2R,4R,6R)-8,8-dimethyl-3,7,9-trioxatricyclo[4.3.0.02,4]nonan-2-yl]acetate

Cat. No.: B2553996
CAS No.: 148811-50-1
M. Wt: 242.271
InChI Key: YERYYLHWWCHIRT-FWSPBBIJSA-N
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Description

Ethyl 2-[(1R,2R,4R,6R)-8,8-dimethyl-3,7,9-trioxatricyclo[43002,4]nonan-2-yl]acetate is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(1R,2R,4R,6R)-8,8-dimethyl-3,7,9-trioxatricyclo[4.3.0.02,4]nonan-2-yl]acetate typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known organic reactions. The key steps include the formation of the tricyclic core and the subsequent esterification to introduce the ethyl acetate group. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and purification systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(1R,2R,4R,6R)-8,8-dimethyl-3,7,9-trioxatricyclo[4.3.0.02,4]nonan-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl 2-[(1R,2R,4R,6R)-8,8-dimethyl-3,7,9-trioxatricyclo[4.3.0.02,4]nonan-2-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers investigate its potential therapeutic properties and applications in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-[(1R,2R,4R,6R)-8,8-dimethyl-3,7,9-trioxatricyclo[4.3.0.02,4]nonan-2-yl]acetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-[(1R,2R,4R,6R)-8,8-dimethyl-3,7,9-trioxatricyclo[4.3.0.02,4]nonan-2-yl]acetate can be compared with other similar compounds, such as:

    Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate: This compound has a different core structure but shares some functional groups.

    tert-Butyl (4R,6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate: This compound has a similar ester group but a different overall structure.

The uniqueness of this compound lies in its tricyclic core and the specific arrangement of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(1R,2R,4R,6R)-8,8-dimethyl-3,7,9-trioxatricyclo[4.3.0.02,4]nonan-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O5/c1-4-14-9(13)6-12-8(16-12)5-7-10(12)17-11(2,3)15-7/h7-8,10H,4-6H2,1-3H3/t7-,8-,10-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERYYLHWWCHIRT-FWSPBBIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC12C(O1)CC3C2OC(O3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@]12[C@H](O1)C[C@@H]3[C@H]2OC(O3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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